molecular formula C6H11ClN2 B13471999 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride

3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride

Cat. No.: B13471999
M. Wt: 146.62 g/mol
InChI Key: OJPYTOUBQFHVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H11N2Cl It is a derivative of cyclobutane, a four-membered ring structure, and contains an aminomethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride typically involves the reaction of cyclobutane derivatives with aminomethyl and carbonitrile groups under controlled conditions. One common method involves the reaction of cyclobutanone with aminomethyl chloride and sodium cyanide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The carbonitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminocyclobutane-1-carboxylic acid hydrochloride
  • 1-Aminocyclobutane-1-carbonitrile hydrochloride
  • 3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Uniqueness

3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

3-(aminomethyl)cyclobutane-1-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c7-3-5-1-6(2-5)4-8;/h5-6H,1-3,7H2;1H

InChI Key

OJPYTOUBQFHVBN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C#N)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.